1-Propyl-1H-benzoimidazol-2-ylamine
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Overview
Description
Mechanism of Action
Target of Action
1-Propyl-1H-benzoimidazol-2-ylamine is a derivative of the benzimidazole class of compounds . Benzimidazole derivatives are known to interact with a wide range of targets due to their isostructural pharmacophore of naturally occurring active biomolecules . .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in a variety of ways, often leading to significant changes in the target’s function .
Biochemical Pathways
Benzimidazole derivatives are known to affect a broad spectrum of pharmacological properties .
Pharmacokinetics
Many benzimidazole derivatives have been reported to have excellent bioavailability, safety, and stability profiles .
Result of Action
Benzimidazole derivatives have been reported to have a wide range of pharmacological properties, including antibacterial effects and activity against some of the world’s most virulent diseases .
Action Environment
The stability and efficacy of many benzimidazole derivatives have been reported to be excellent .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propyl-1H-benzoimidazol-2-ylamine can be synthesized through various synthetic routes. One common method involves the alkylation of 2-aminobenzimidazole with 1-bromopropane. The reaction typically occurs in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include optimization steps such as continuous flow synthesis to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1-Propyl-1H-benzoimidazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it into different derivatives, often using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced forms of the benzimidazole ring .
Scientific Research Applications
1-Propyl-1H-benzoimidazol-2-ylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzimidazole: A precursor in the synthesis of various benzimidazole derivatives.
1-Methyl-1H-benzoimidazol-2-ylamine: Similar structure but with a methyl group instead of a propyl group.
1-Ethyl-1H-benzoimidazol-2-ylamine: Similar structure with an ethyl group.
Uniqueness
1-Propyl-1H-benzoimidazol-2-ylamine is unique due to its specific propyl substitution, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, binding affinity to targets, and overall pharmacokinetic properties, making it distinct from its methyl and ethyl analogs .
Properties
IUPAC Name |
1-propylbenzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h3-6H,2,7H2,1H3,(H2,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKUHRRJQCKXOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355409 |
Source
|
Record name | 1-Propyl-1H-benzoimidazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57667-50-2 |
Source
|
Record name | 1-Propyl-1H-benzoimidazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-propyl-1H-1,3-benzodiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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